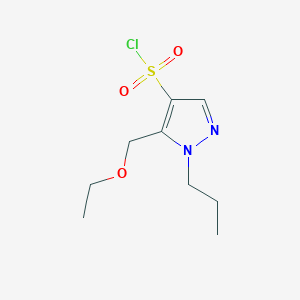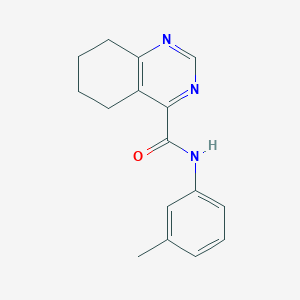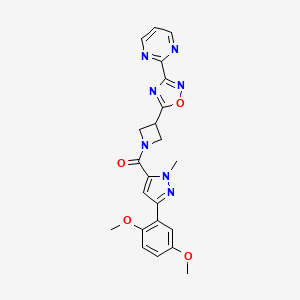
5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is a sulfonyl chloride derivative that has been synthesized for its potential use as a reagent in organic synthesis and as a building block for drug discovery. In
Wirkmechanismus
The mechanism of action of 5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed to act as a sulfonylating agent, reacting with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives. These derivatives have been shown to have various biological activities, including kinase inhibition and anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride have not been extensively studied. However, studies have shown that the compound has potential as a kinase inhibitor and anticancer agent. It has also been shown to have antibacterial activity against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its versatility as a reagent in organic synthesis reactions. It can be used to synthesize a variety of sulfonamide and sulfonate derivatives, which have potential biological activities. One limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride. One direction is to further explore its potential as a kinase inhibitor and anticancer agent. Another direction is to investigate its potential as an antibacterial agent. Additionally, research could focus on developing new synthetic methods for this compound and its derivatives, as well as exploring its potential applications in other fields such as materials science and catalysis.
Synthesemethoden
The synthesis of 5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride involves the reaction of 5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl hydrazide with thionyl chloride. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform. The resulting product is a white solid that is soluble in organic solvents such as methanol, ethanol, and acetonitrile.
Wissenschaftliche Forschungsanwendungen
5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been used in scientific research for its potential applications in drug discovery and organic synthesis. This compound has been used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and antitumor agents. It has also been used as a reagent in organic synthesis reactions, such as the synthesis of sulfonamides and sulfones.
Eigenschaften
IUPAC Name |
5-(ethoxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-3-5-12-8(7-15-4-2)9(6-11-12)16(10,13)14/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQHRGOGRISZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)COCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methoxyanilino)methyl]indole-2,3-dione](/img/structure/B2433138.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433139.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2433140.png)
![N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2433143.png)
![3-(3-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433146.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide](/img/structure/B2433147.png)




![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2433154.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2433156.png)
